molecular formula C13H16ClF2N3 B12225758 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225758
M. Wt: 287.73 g/mol
InChI Key: AJIHFXMJQMDPIX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluoroethylamine with 3-fluorobenzyl chloride to form the intermediate 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]amine. This intermediate is then reacted with 5-methylpyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: A compound with a similar pyrazole core but different substitution pattern.

    2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: Another fluorinated pyrazole derivative with distinct structural features.

Uniqueness

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both 2-fluoroethyl and 3-fluorophenyl groups. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11;/h2-4,7,9,16H,5-6,8H2,1H3;1H

InChI Key

AJIHFXMJQMDPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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